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Compound of Interest

Compound Name: GPR55 agonist 4

Cat. No.: B12384335 Get Quote

The G protein-coupled receptor 55 (GPR55) has emerged as a significant therapeutic target for

a variety of conditions, including cancer, neurodegenerative diseases, and metabolic disorders.

[1][2] As research into GPR55 modulators advances, ensuring the selectivity of these

compounds is paramount to minimize off-target effects and potential side effects. This guide

provides a comparative overview of the off-target activity screening for GPR55 agonists against

other G protein-coupled receptors (GPCRs), with a focus on experimental data and

methodologies. While the specific "GPR55 agonist 4" is not unambiguously identified in recent

literature, this guide will discuss well-characterized GPR55 agonists and the general

procedures for selectivity screening.

Comparative Selectivity of GPR55 Ligands
The selectivity of GPR55 agonists is often assessed against related GPCRs, particularly the

cannabinoid receptors (CB1 and CB2) and other orphan GPCRs like GPR18 and GPR35.[3][4]

The following table summarizes the selectivity profile of several known GPR55 agonists and,

for comparative purposes, some antagonists.
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Compound Type
GPR55
Potency
(EC50/IC50)

Off-Target
Activity

Selectivity
Notes

L-α-

lysophosphatidyli

nositol (LPI)

Endogenous

Agonist
~1.2 µM

Activates other

lysophospholipid

receptors

Endogenous

ligand for

GPR55.[5]

O-1602 Synthetic Agonist - -

A synthetic

analog of

abnormal

cannabidiol used

to study GPR55

activation.

ML-184 Synthetic Agonist 250 nM -

Over 100-fold

selectivity for

GPR55 over

GPR35, CB1,

and CB2.

3-Benzylquinolin-

2(1H)-one

derivatives

Synthetic

Agonists

Low nM range

(K_i)
-

Show almost

complete

selectivity over

CB1 and CB2

receptors.

CID16020046

Synthetic

Antagonist/Invers

e Agonist

0.15 µM (IC50)

Good selectivity

over CB1 and

CB2 receptors.

Not tested

against GPR18.

Weak inhibition

of

acetylcholinester

ase, µ-opioid

receptor,

KCNH2, and

hERG.

A well-

characterized

GPR55

antagonist.
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ML-193
Synthetic

Antagonist
221 nM (IC50)

Over 27-fold

selectivity for

GPR55 over

GPR35, CB1,

and CB2.

A potent and

selective GPR55

antagonist.

Experimental Protocols for Off-Target Activity
Screening
A comprehensive assessment of a GPR55 agonist's selectivity involves a battery of in vitro

assays. The following are detailed methodologies for key experiments.

1. Radioligand Binding Assays

This assay determines the affinity of a test compound for a specific receptor by measuring its

ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (K_i) of the GPR55 agonist for off-target GPCRs

(e.g., CB1, CB2, GPR35).

Materials:

Cell membranes from CHO or HEK293 cells stably expressing the human off-target

receptor (e.g., CB1 or CB2).

Radiolabeled ligand specific for the off-target receptor (e.g., [3H]CP55,940 for CB1 and

CB2).

Test GPR55 agonist at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:
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Incubate the cell membranes (25 µg protein) with a fixed concentration of the radiolabeled

ligand (e.g., 1 nM [3H]CP55,940) and varying concentrations of the test GPR55 agonist.

Incubate for 90 minutes at 30°C.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the K_i values using the Cheng-Prusoff equation.

2. p-ERK1/2 Activation Assay

This functional assay measures the activation of the MAP kinase signaling pathway

downstream of GPCR activation.

Objective: To assess the functional agonist or antagonist activity of the test compound at off-

target GPCRs.

Materials:

CHO cells stably expressing the human GPR55 or the off-target GPCR.

Serum-free medium.

Test GPR55 agonist at various concentrations.

Lysis buffer.

Antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

Western blot or ELISA detection system.

Procedure:

Culture the cells to 80-90% confluency.
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Starve the cells in serum-free medium for 4-6 hours.

Treat the cells with varying concentrations of the test GPR55 agonist for a specified time

(e.g., 30 minutes).

Lyse the cells and collect the protein lysates.

Quantify the levels of p-ERK1/2 and total ERK1/2 using Western blotting or ELISA.

Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for

antagonists) values.

3. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in

receptor desensitization and signaling.

Objective: To determine if the test compound induces β-arrestin recruitment at off-target

GPCRs.

Materials:

U2OS or HEK293 cells co-expressing the off-target GPCR and a β-arrestin-enzyme

fragment fusion protein.

Enzyme substrate.

Test GPR55 agonist at various concentrations.

Luminometer or fluorescence plate reader.

Procedure:

Plate the cells in a multi-well plate.

Add the test GPR55 agonist at various concentrations.
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Incubate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-

arrestin recruitment.

Add the enzyme substrate.

Measure the resulting luminescence or fluorescence signal, which is proportional to the

extent of β-arrestin recruitment.

Generate concentration-response curves to determine the EC50 values.

Signaling Pathways and Experimental Workflows
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Caption: Simplified GPR55 signaling cascade upon agonist binding.

Experimental Workflow for Off-Target Screening
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Caption: Workflow for GPR55 agonist off-target activity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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